molecular formula C16H22F3N5O B10966784 N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B10966784
M. Wt: 357.37 g/mol
InChI Key: UYZKJQXVTQIFMC-UHFFFAOYSA-N
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Description

N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound characterized by the presence of multiple pyrazole rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl iodide and copper catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide
  • N-methyl-3-[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Uniqueness

The presence of the trifluoromethyl group in N-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide distinguishes it from other similar compounds. This group significantly influences the compound’s chemical properties, such as its reactivity and stability, making it a valuable molecule for various applications .

Properties

Molecular Formula

C16H22F3N5O

Molecular Weight

357.37 g/mol

IUPAC Name

N-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C16H22F3N5O/c1-10-8-14(16(17,18)19)21-24(10)7-6-15(25)22(4)9-13-11(2)20-23(5)12(13)3/h8H,6-7,9H2,1-5H3

InChI Key

UYZKJQXVTQIFMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)N(C)CC2=C(N(N=C2C)C)C)C(F)(F)F

Origin of Product

United States

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